molecular formula C13H7Cl3N2O3 B5836423 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide CAS No. 5268-93-9

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide

Cat. No. B5836423
CAS RN: 5268-93-9
M. Wt: 345.6 g/mol
InChI Key: OZFBOTWQJHHVJB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide, also known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It was first introduced in the market in 2005 by Dow AgroSciences LLC, and has been widely used in agriculture to control weeds in various crops such as soybeans, corn, and wheat. It is known for its high efficacy and low environmental impact.

Scientific Research Applications

Diclosulam has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. In addition, it has been found to have a low environmental impact and is safe for non-target organisms. Diclosulam has also been studied for its potential use as a tool for studying plant physiology and biochemistry.

Mechanism of Action

Diclosulam works by inhibiting the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. Diclosulam specifically targets the acetohydroxyacid synthase (AHAS) enzyme, which is involved in the biosynthesis of these amino acids.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth and development of the shoot and root systems, and disrupts the metabolism of amino acids and proteins. It also affects the photosynthetic process, leading to a reduction in chlorophyll content. In addition, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide has been found to induce oxidative stress in plants, which can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

Diclosulam has several advantages for use in lab experiments. It is highly effective at low concentrations, which makes it a cost-effective tool for studying plant physiology and biochemistry. It also has a low environmental impact and is safe for non-target organisms. However, there are some limitations to its use. Diclosulam is not effective against all weed species, and its mode of action may vary depending on the plant species. In addition, it may have unintended effects on plant physiology and biochemistry, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide. One area of interest is the development of new herbicides based on the structure of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide. Another area of research is the identification of new target enzymes for herbicides, which could lead to the development of new classes of herbicides with different modes of action. Additionally, there is a need for further research on the effects of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide on non-target organisms, as well as its potential impact on soil health and microbial communities. Finally, there is a need for research on the development of new technologies for the delivery and application of herbicides, which could improve the efficiency and reduce the environmental impact of herbicide use.

Synthesis Methods

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves the reaction of 2,5-dichloroaniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide in its pure form. The overall yield of this synthesis method is around 60%.

properties

IUPAC Name

2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-7-1-3-11(16)12(5-7)17-13(19)9-6-8(18(20)21)2-4-10(9)15/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFBOTWQJHHVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967120
Record name 2-Chloro-N-(2,5-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5268-93-9
Record name 2-Chloro-N-(2,5-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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